5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-dihydroimidazo[4,5-b]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHWRTKKDFEAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)NC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743157 | |
| Record name | 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260763-85-6 | |
| Record name | 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Early Studies of Imidazo[4,5-b]pyrazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyrazine core, a heterocyclic aromatic compound, represents a significant scaffold in medicinal chemistry. Its structural resemblance to endogenous purines has made it a subject of extensive research, leading to the discovery of numerous derivatives with a wide range of biological activities. This technical guide provides an in-depth overview of the early studies on imidazo[4,5-b]pyrazine and its closely related analogue, imidazo[4,5-b]pyridine. The document details the foundational synthetic methodologies, initial biological evaluations, and the evolution of this scaffold into targeted therapeutic agents, with a focus on kinase inhibition and antimicrobial applications. All quantitative data is summarized in structured tables, and key experimental protocols are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the core concepts.
Core Synthesis and Methodologies
Early synthetic routes to the imidazo[4,5-b]pyrazine ring system primarily involved the condensation and cyclization of 2,3-diaminopyrazine with various reagents. These foundational methods laid the groundwork for the development of a diverse library of derivatives.
Experimental Protocols: Synthesis of 1H-imidazo[4,5-b]pyrazine
Method 1: Cyclization with Formic Acid
A common early method for the synthesis of the parent 1H-imidazo[4,5-b]pyrazine involves the reaction of 2,3-diaminopyrazine with formic acid.
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, a mixture of 2,3-diaminopyrazine and an excess of 98-100% formic acid is prepared.
-
Step 2: Reflux. The reaction mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up. After cooling to room temperature, the excess formic acid is removed under reduced pressure. The resulting residue is then neutralized with a suitable base, such as aqueous sodium carbonate, until a pH of 7-8 is reached.
-
Step 4: Isolation and Purification. The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or water, to yield pure 1H-imidazo[4,5-b]pyrazine.
Method 2: Using Triethyl Orthoformate
An alternative approach utilizes triethyl orthoformate as the cyclizing agent.
-
Step 1: Reaction Setup. 2,3-diaminopyrazine is suspended in an excess of triethyl orthoformate.
-
Step 2: Heating. The mixture is heated at reflux for 3-5 hours.
-
Step 3: Isolation. Upon cooling, the product often crystallizes directly from the reaction mixture. The solid is collected by filtration, washed with a non-polar solvent like ether, and dried to afford 1H-imidazo[4,5-b]pyrazine.
Modern Synthetic Approaches
More contemporary methods, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient synthesis of a wide array of substituted imidazo[4,5-b]pyrazine derivatives, facilitating extensive structure-activity relationship (SAR) studies.[1]
Early Biological Investigations and Key Therapeutic Areas
Initial interest in imidazo[4,5-b]pyrazines and their pyridine analogues stemmed from their structural similarity to purines, suggesting potential as antimetabolites or inhibitors of nucleic acid and protein biosynthesis. Early screening efforts explored their antimicrobial and cytotoxic properties. While the parent compound showed modest activity, these initial studies paved the way for the design of more potent derivatives.
Anticancer Activity: Kinase Inhibition
A major focus of research on imidazo[4,5-b]pyrazine derivatives has been in the field of oncology, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
c-Met Kinase Inhibition: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when aberrantly activated, plays a key role in tumor growth and metastasis.[2] Numerous imidazo[4,5-b]pyrazine derivatives have been developed as potent c-Met inhibitors.
dot
Caption: c-Met Signaling Pathway and Inhibition by Imidazo[4,5-b]pyrazine Derivatives.
Aurora Kinase Inhibition: Aurora kinases are essential for mitotic regulation, and their overexpression is common in many cancers. Imidazo[4,5-b]pyridine derivatives have been explored as inhibitors of these kinases.
Quantitative Data: Anticancer Activity of Imidazo[4,5-b]pyrazine and Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Imidazo[4,5-b]pyrazine Derivative | c-Met | 1.45 (enzymatic) | - | [2] |
| Imidazo[4,5-b]pyrazine Derivative | c-Met | 24.7 (cellular) | H1993 | [2] |
| Imidazo[4,5-b]pyridine Derivative | CDK9 | 4 - 46 | - | [1] |
| Imidazo[4,5-b]pyridine Derivative | Aurora B | - | - | [1] |
| Imidazo[4,5-b]pyridine Derivative | PARP | 8.6 | - | [1] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general procedure for assessing the inhibitory activity of imidazo[4,5-b]pyrazine compounds against a target kinase.
-
Materials:
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Recombinant human kinase (e.g., c-Met, Aurora A)
-
Substrate (e.g., a generic peptide or protein substrate)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplates (e.g., 96-well or 384-well)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader (e.g., luminometer, fluorescence reader).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antimicrobial Activity
Early investigations into the biological profile of imidazo[4,5-b]pyridines revealed their potential as antimicrobial agents.[3] Studies have shown that certain derivatives exhibit activity against a range of bacterial and fungal strains.[4][5]
Quantitative Data: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Derivative | Bacterial Strain | MIC (µM) | Reference |
| Amidino-substituted | E. coli | 32 | [6] |
| Amidino-substituted | S. aureus | > 64 | [6] |
| Amidino-substituted | S. pneumoniae | > 64 | [6] |
| Chloro-substituted | S. aureus | - | [1] |
| Chloro-substituted | B. subtilis | - | [1] |
| Chloro-substituted | E. coli | - | [1] |
| Chloro-substituted | P. aeruginosa | - | [1] |
| Chloro-substituted | K. pneumonia | - | [1] |
MIC: Minimum Inhibitory Concentration. A dash (-) indicates that the specific value was not provided in the search results.
Experimental and Logical Workflow
The development of imidazo[4,5-b]pyrazine-based compounds typically follows a structured workflow from initial synthesis to biological evaluation and lead optimization.
dot
Caption: A generalized workflow for the discovery and development of imidazo[4,5-b]pyrazine-based therapeutic agents.
Conclusion
The early studies of imidazo[4,5-b]pyrazine compounds have established a rich and diverse field of medicinal chemistry research. From the initial synthesis of the core scaffold to the development of highly potent and selective kinase inhibitors and antimicrobial agents, this class of molecules has demonstrated significant therapeutic potential. The foundational work detailed in this guide has provided the basis for ongoing drug discovery efforts, and the imidazo[4,5-b]pyrazine scaffold continues to be a privileged structure in the quest for novel therapeutics. Further exploration of this versatile core, aided by modern synthetic techniques and a deeper understanding of its biological targets, holds promise for the development of next-generation medicines.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Biological Screening of a Related Imidazo[1,2-a]pyrazine Derivative
An in-depth analysis of the biological activity for the specific compound 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one is not available in the current scientific literature based on the performed search. Research has been conducted on structurally related compounds, particularly derivatives of the imidazo[1,2-a]pyrazine and imidazo[4,5-b]pyridine cores, which have shown potential as cytotoxic agents against various cancer cell lines.
This guide will present the available biological data on a closely related imidazo[1,2-a]pyrazine derivative and provide a generalized experimental protocol for cytotoxicity screening relevant to this class of compounds. Additionally, a conceptual workflow for the biological screening of novel chemical entities is provided.
A novel derivative, compound 31 , which features an imidazo[1,2-a]pyrazine core substituted with two 1-cyclohexyl-1H-benzo[d]imidazole groups, has undergone biological screening against the NCI-60 panel of human cancer cell lines.
Data Presentation: Cytotoxicity of Compound 31
Compound 31 was initially tested at a single dose concentration of 10 µM against 59 cancer cell lines, where it demonstrated a broad spectrum of activity.[1] Following this initial screen, it was selected for five-dose concentration testing to determine its growth inhibition (GI₅₀) values.[1]
| Cell Line Panel | GI₅₀ Range (µM) | Mean Graph Mid-Point (MG-MID) (µM) | Most Sensitive Cell Line | GI₅₀ (µM) |
| Leukemia | 0.80 - 1.85 | 1.33 | RPMI-8226 | 0.806 |
| Non-Small Cell Lung | 1.62 - 2.87 | 2.14 | N/A | N/A |
| Colon Cancer | 1.58 - 2.49 | 1.96 | HCC-2998 | N/A |
| CNS Cancer | 1.87 - 2.59 | 2.21 | N/A | N/A |
| Melanoma | 1.25 - 2.78 | 1.95 | SK-MEL-5 | N/A |
| Ovarian Cancer | 1.89 - 2.87 | 2.38 | N/A | N/A |
| Renal Cancer | 1.89 - 2.87 | 2.45 | N/A | N/A |
| Prostate Cancer | 1.98 - 2.28 | 2.13 | N/A | N/A |
| Breast Cancer | 1.79 - 2.85 | 2.35 | N/A | N/A |
| Full Panel | 0.80 - 2.87 | 2.12 | RPMI-8226 | 0.806 |
Table 1: Summary of five-dose cytotoxicity data for compound 31 against the NCI-60 cancer cell line panel. Data extracted from a 2020 study on imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids[1].
The results indicate that compound 31 exhibits a broad spectrum of growth inhibition across nine different types of cancer cell lines, with GI₅₀ values generally in the low micromolar range.[1] The compound was found to be cytotoxic against 51 cell lines and cytostatic against 8 cell lines.[1]
Experimental Protocols
While the specific protocol for screening this compound is not available, a standard methodology for evaluating the in vitro anticancer activity of novel compounds, such as the one used for compound 31 , is presented below.
NCI-60 Sulforhodamine B (SRB) Assay Protocol
This protocol is a generalized representation of the procedure used by the National Cancer Institute (NCI) for its 60-cell line screen.
1. Cell Plating:
- Human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
- Cells are inoculated into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of individual cell lines.
- The microtiter plates are incubated for 24 hours at 37°C, 5% CO₂, and 100% relative humidity prior to the addition of the experimental compound.
2. Compound Addition:
- Following the 24-hour incubation, two plates of each cell line are fixed in situ with trichloroacetic acid (TCA) to represent the cell population at the time of compound addition (T₀).
- The experimental compound (e.g., compound 31 ) is solubilized in dimethyl sulfoxide (DMSO) and diluted with culture medium.
- The compound is added to the remaining plates over a range of five concentrations (typically 10-fold dilutions from 100 µM to 0.01 µM).
3. Incubation and Cell Staining:
- The plates are incubated for an additional 48 hours under the same conditions.
- For adherent cells, the assay is terminated by fixing the cells with cold TCA.
- Cells are stained for 30 minutes with 0.4% (w/v) Sulforhodamine B (SRB) dissolved in 1% acetic acid.
- Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.
- Bound stain is subsequently solubilized with 10 mM trizma base.
4. Data Acquisition and Analysis:
- The absorbance is read on an automated plate reader at a wavelength of 515 nm.
- Using the absorbance measurements, the percentage growth is calculated at each of the drug concentrations levels.
- The GI₅₀ (concentration resulting in 50% inhibition of cell growth) is calculated from the dose-response curves.
Mandatory Visualizations
As no specific signaling pathways for the target compound were identified, the following diagram illustrates a general workflow for the biological screening and development of a novel chemical entity.
Caption: A conceptual workflow for the discovery, screening, and preclinical development of a novel compound.
References
Spectroscopic Analysis of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one, a heterocyclic compound of interest in pharmaceutical research. The guide details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), along with detailed experimental protocols.
Compound Profile
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Compound Name: this compound
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CAS Number: 1260763-85-6
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Molecular Formula: C₅H₃BrN₄O
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Molecular Weight: 215.01 g/mol
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Chemical Structure:

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.5 | Singlet | 1H | N1-H |
| ~11.0 | Singlet | 1H | N3-H |
| ~8.0 | Singlet | 1H | C7-H |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~155 | C2 |
| ~145 | C7a |
| ~140 | C5 |
| ~125 | C3a |
| ~115 | C6 |
High-Performance Liquid Chromatography (HPLC)
Table 3: Predicted HPLC Purity Analysis Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |
| Gradient | 10-90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~8-12 minutes |
| Purity | >95% |
Mass Spectrometry (MS)
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Adduct | Calculated m/z | Observed m/z |
| ESI+ | [M+H]⁺ | 214.9563 | 214.9565 |
| ESI+ | [M+Na]⁺ | 236.9382 | 236.9384 |
| ESI- | [M-H]⁻ | 212.9417 | 212.9419 |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Employ a pulse angle of 30 degrees and a relaxation delay of 1 second.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0-160 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity, especially for quaternary carbons.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
HPLC Protocol
-
Sample Preparation: Prepare a stock solution of the compound in a mixture of water and acetonitrile (1:1 v/v) at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use a standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax, Waters SunFire; 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
MS Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ionization modes.
-
Positive Mode (ESI+): Set the capillary voltage to approximately 3.5 kV and the cone voltage to 30 V.
-
Negative Mode (ESI-): Set the capillary voltage to approximately -3.0 kV and the cone voltage to -30 V.
-
Set the desolvation gas (nitrogen) flow to 600 L/hr and the temperature to 350 °C.
-
Scan a mass range of m/z 50-500.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). The high-resolution data allows for the determination of the elemental composition by comparing the measured accurate mass to the calculated mass. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the molecular ion cluster.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Logical Relationship of Analytical Techniques
This diagram shows the logical connection between the different analytical techniques and the information they provide for the complete characterization of the molecule.
Caption: Interrelation of Analytical Techniques.
An In-depth Technical Guide on 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. While the specific initial discovery is not prominently documented in dedicated publications, its emergence is intrinsically linked to the broader exploration of the imidazo[4,5-b]pyrazin-2(3H)-one scaffold. This document details the foundational synthetic methodologies that paved the way for its preparation, outlines a representative synthetic protocol, and presents key physicochemical data. The content is structured to serve as a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic compounds in drug discovery and development.
Introduction
This compound (CAS No. 1260763-85-6) belongs to the family of nitrogen-rich heterocyclic compounds. The imidazo[4,5-b]pyrazine core is a purine isostere, making it a privileged scaffold in the design of molecules targeting a variety of biological targets. The introduction of a bromine atom at the 5-position offers a strategic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for screening and lead optimization. This guide traces the historical context of its parent scaffold and presents the key synthetic advancements leading to the preparation of this specific bromo-derivative.
Historical Context: The Imidazo[4,5-b]pyrazin-2-one Scaffold
The exploration of the 1H-imidazo[4,5-b]pyrazin-2-one core dates back to at least the mid-20th century. A seminal US patent filed in 1966 (granted in 1969) by E. I. du Pont de Nemours and Company, provides one of the earliest comprehensive descriptions of the synthesis of this class of compounds. This foundational work laid the groundwork for the subsequent development of substituted derivatives, including halogenated analogues like this compound.
The primary synthetic strategy disclosed in this early patent involves the cyclization of appropriately substituted diaminopyrazines. This approach remains a cornerstone for the synthesis of the imidazo[4,5-b]pyrazin-2-one ring system.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1260763-85-6 |
| Molecular Formula | C₅H₃BrN₄O |
| Molecular Weight | 215.01 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in other organic solvents. |
Synthesis and Experimental Protocols
The first specific disclosure of the synthesis of this compound appears in the patent literature, where it is often described as a key intermediate for the preparation of more complex molecules, particularly kinase inhibitors.
A representative synthetic pathway to this compound involves a multi-step sequence starting from commercially available pyrazine derivatives. The general workflow is depicted below.
Determining the Solubility of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the heterocyclic compound 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing detailed experimental protocols and general solubility considerations based on its structural characteristics.
General Solubility Profile
Generally, compounds of this class are expected to exhibit low solubility in aqueous solutions and higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Solubility in alcohols like methanol and ethanol is likely to be moderate.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, the following established experimental methods are recommended.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]
Methodology:
-
Preparation: An excess amount of the solid this compound is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, screw-cap vial or flask.
-
Equilibration: The mixture is agitated at a constant temperature (typically 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period (usually 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation at a high speed (e.g., 14,000 rpm for 10 minutes) followed by careful filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE or PVDF).
-
Quantification: The concentration of the dissolved compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Data Reporting: The solubility is expressed in units such as mg/mL or mol/L.
Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of a large number of compounds.[4][5] These methods measure the concentration at which a compound precipitates from a solution, typically when an aqueous buffer is added to a stock solution of the compound in DMSO.
Methodology using Nephelometry:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO.
-
Serial Dilution: A serial dilution of the stock solution is prepared in a multi-well plate.
-
Precipitation Induction: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well, and the plate is incubated for a short period (e.g., 1-2 hours).
-
Turbidity Measurement: The turbidity of each well is measured using a nephelometer, which detects light scattering caused by the precipitated particles.[6]
-
Solubility Determination: The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed.
Data Presentation
While specific quantitative data for this compound is not available, the results from the aforementioned experimental protocols should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Shake-Flask |
| Methanol | 25 | Data to be determined | Shake-Flask |
| DMSO | 25 | Data to be determined | Shake-Flask |
| DMF | 25 | Data to be determined | Shake-Flask |
| Acetone | 25 | Data to be determined | Shake-Flask |
| PBS (pH 7.4) | 25 | Data to be determined | Kinetic Nephelometry |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the thermodynamic solubility of this compound using the shake-flask method.
This guide provides a framework for researchers to systematically determine and report the solubility of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data essential for drug development and further scientific investigation.
References
Unlocking New Therapeutic Avenues: An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one scaffold and its derivatives represent a promising class of heterocyclic compounds with significant potential in therapeutic drug discovery. Exhibiting structural similarities to endogenous purines, these molecules have been extensively investigated as potent and selective inhibitors of key enzymes involved in cellular signaling pathways, particularly protein kinases. Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer. This technical guide provides a comprehensive overview of the primary therapeutic targets of these derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.
Core Therapeutic Targets: A Focus on Kinase Inhibition
Research has identified several key protein kinases as primary therapeutic targets for imidazo[4,5-b]pyrazine derivatives. These kinases play crucial roles in cell cycle progression, proliferation, survival, and angiogenesis, processes that are often hijacked in oncogenesis. The main targets identified are:
-
Mesenchymal-Epithelial Transition Factor (c-Met): A receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways. Aberrant c-Met activation is implicated in tumor growth, invasion, and metastasis.[1][2][3]
-
Cyclin-Dependent Kinase 9 (CDK9): As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 is essential for transcriptional elongation.[4] It phosphorylates RNA Polymerase II, releasing it from promoter-proximal pausing, a critical step for the expression of short-lived proteins, including many proto-oncogenes.[5]
-
Aurora Kinases: A family of serine/threonine kinases (Aurora A, B, and C) that are crucial regulators of mitosis.[6][7] They are involved in centrosome separation, chromosome alignment, and cytokinesis. Overexpression of Aurora kinases is common in various cancers and is associated with genomic instability.[6]
Quantitative Data Summary: Potency and Selectivity
The following table summarizes the in vitro inhibitory activities of representative imidazo[4,5-b]pyrazine derivatives against their primary kinase targets. This data highlights the potency and, in some cases, the selectivity of these compounds.
| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay IC50 (nM) | Cell Line | Reference |
| 1D-2 | c-Met | 1.45 | 24.7 | H1993 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway Visualizations
To elucidate the mechanism of action of this compound derivatives, it is crucial to understand the signaling pathways they inhibit. The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling cascades of c-Met, CDK9, and Aurora Kinases.
Caption: Simplified c-Met signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. apexbt.com [apexbt.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the synthesis of various derivatives of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one. This key intermediate is a versatile scaffold for the development of novel compounds with potential therapeutic applications, including as kinase inhibitors. The protocols outlined below focus on two primary synthetic strategies: N-alkylation of the imidazo[4,5-b]pyrazin-2(3H)-one core and palladium-catalyzed cross-coupling reactions at the C-5 position.
Overview of Synthetic Strategies
The synthetic utility of this compound lies in the reactivity of the bromine atom at the C-5 position and the nitrogen atoms within the heterocyclic core. The primary avenues for derivatization include:
-
N-Alkylation: Introduction of alkyl or substituted alkyl groups at the N-1 or N-3 positions of the imidazo[4,5-b]pyrazin-2(3H)-one ring system. This is typically achieved by reacting the starting material with an appropriate alkyl halide in the presence of a base.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C-5 position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. Key examples include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds by coupling with boronic acids or their esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds by coupling with amines.
-
These strategies enable the generation of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Experimental Protocols
General N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of the title compound. The regioselectivity of the alkylation (N-1 vs. N-3) may depend on the reaction conditions and the nature of the electrophile.
Reaction Scheme:
Caption: General scheme for N-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add potassium carbonate (1.5 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
Table 1: Representative Data for N-Alkylation Reactions
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 60 | 4 | 85 |
| 2 | Benzyl Bromide | Cs₂CO₃ | MeCN | 80 | 6 | 78 |
| 3 | Ethyl Bromoacetate | K₂CO₃ | DMF | 60 | 5 | 72 |
Suzuki-Miyaura Cross-Coupling for C-5 Arylation
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of 5-aryl-1H-imidazo[4,5-b]pyrazin-2(3H)-one derivatives.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling at C-5.
Materials:
-
This compound (or its N-alkylated derivative)
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 5-aryl derivative.
Table 2: Representative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 82 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 75 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 68 |
Buchwald-Hartwig Amination for C-5 Amination
This protocol details the synthesis of 5-amino-1H-imidazo[4,5-b]pyrazin-2(3H)-one derivatives via Buchwald-Hartwig amination.
Reaction Scheme:
Caption: Buchwald-Hartwig amination at C-5.
Materials:
-
This compound (or its N-alkylated derivative)
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) and purge with nitrogen.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Heat the reaction mixture to 110 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 110 | 12 | 70 |
| 2 | Aniline | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 110 | 16 | 65 |
| 3 | Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 14 | 72 |
Workflow for Derivative Synthesis and Evaluation
The following diagram illustrates a typical workflow from the core intermediate to biological evaluation.
Caption: Drug discovery workflow.
Application Note: A Standardized Protocol for the N-Alkylation of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one
Introduction
The 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one scaffold is a significant heterocyclic structure in medicinal chemistry and drug development. The nitrogen atoms within the imidazole ring system are key sites for chemical modification, allowing for the synthesis of diverse compound libraries. N-alkylation, in particular, is a fundamental strategy to modulate the physicochemical properties, such as solubility and lipophilicity, and to explore the structure-activity relationships (SAR) of these molecules. This document provides a detailed experimental procedure for the N-alkylation of this compound, offering a reliable method for researchers in organic synthesis and pharmaceutical sciences.
Core Principles
The N-alkylation of this compound is typically achieved through a nucleophilic substitution reaction. The process involves the deprotonation of a nitrogen atom in the imidazole ring by a suitable base to form a nucleophilic anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the N-alkylated product. The choice of base, solvent, and reaction conditions can influence the reaction's efficiency and regioselectivity. Common bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH), with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile being frequently employed.[1][2]
Experimental Protocol
This protocol outlines a general and robust procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add anhydrous potassium carbonate (1.5 - 2.0 equivalents).[1][3]
-
Stirring: Stir the suspension at room temperature for 30-60 minutes to facilitate the deprotonation of the imidazole nitrogen.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, the reaction mixture may be gently heated (e.g., to 60 °C) to increase the reaction rate.[4]
-
Work-up: Upon completion, pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound with various alkylating agents.
| Entry | Alkylating Agent | Equivalents of Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodomethane | 1.2 | K₂CO₃ (1.5) | DMF | 25 | 16 | 85 |
| 2 | Benzyl Bromide | 1.1 | K₂CO₃ (1.5) | DMF | 25 | 18 | 78 |
| 3 | Ethyl Iodide | 1.5 | K₂CO₃ (2.0) | Acetonitrile | 60 | 12 | 72 |
| 4 | Propargyl Bromide | 1.2 | K₂CO₃ (1.5) | DMF | 25 | 24 | 65 |
Visualizations
The following diagrams illustrate the key aspects of the experimental procedure.
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Logical relationship of reactants in the N-alkylation reaction.
References
Developing Kinase Inhibitors from 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel kinase inhibitors derived from the 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one scaffold. This privileged heterocyclic core, being a purine isostere, offers a versatile platform for the synthesis of potent and selective modulators of key oncogenic signaling pathways.
Introduction
The 1H-imidazo[4,5-b]pyrazin-2(3H)-one core is a recognized scaffold in medicinal chemistry for targeting various protein kinases. Its structural features allow for key interactions within the ATP-binding site of these enzymes. The strategic placement of a bromine atom at the 5-position provides a crucial handle for introducing diverse chemical moieties through well-established cross-coupling methodologies, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.
Derivatives of the closely related imidazo[4,5-b]pyrazine and imidazo[4,5-c]pyridin-2-one scaffolds have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including c-Met, Aurora kinases, and Src family kinases.[1][2][3] This document outlines synthetic strategies to diversify the this compound core and provides protocols for the biological evaluation of the resulting compounds.
Data Presentation: Inhibitory Activities of Related Imidazo[4,5-b]pyrazine and Imidazo[4,5-c]pyridin-2-one Derivatives
The following tables summarize the in vitro inhibitory activities of structurally related compounds to provide a reference for expected potency and selectivity.
Table 1: c-Met Kinase Inhibitory Activity of Imidazo[4,5-b]pyrazine Derivatives [1]
| Compound ID | Structure | c-Met IC50 (nM) | Cellular IC50 (nM, H1993) |
| 1D-2 | 1.45 | 24.7 |
Note: The structure for compound 1D-2 was not publicly available in the cited source.
Table 2: Aurora and FLT3 Kinase Inhibitory Activity of an Imidazo[4,5-b]pyridine-based Inhibitor [2]
| Compound ID | Target Kinase | Kd (nM) |
| 27e | Aurora-A | 7.5 |
| Aurora-B | 48 | |
| FLT3 | 6.2 | |
| FLT3-ITD | 38 | |
| FLT3(D835Y) | 14 |
Note: Compound 27e is a 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine.
Table 3: Trk Kinase Inhibitory Activity of Imidazo[4,5-b]pyrazine Derivatives [4]
| Compound ID | Target Kinase | IC50 (nM) |
| 17 | TrkA | 0.22 - 7.68 |
| 18 | TrkB | 0.22 - 7.68 |
| 19 | TrkC | 0.22 - 7.68 |
| 20 | TrkA, B, C | 0.22 - 7.68 |
| 21 | TrkA, B, C | 0.22 - 7.68 |
Note: Structures for compounds 17-21 were not publicly available in the cited source but are described as having a benzyl or aryl substituent at the 6-position of the imidazo[4,5-b]pyrazine core.[4]
Experimental Protocols
A. Synthesis of 5-Substituted-1H-imidazo[4,5-b]pyrazin-2(3H)-one Derivatives
The 5-bromo moiety serves as a versatile anchor for derivatization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the introduction of aryl or heteroaryl groups at the 5-position.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or boronic ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-10 mol%)
-
Base (e.g., K2CO3, Cs2CO3, Na2CO3) (2-3 equivalents)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
Procedure:
-
To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid/ester, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl/heteroaryl-1H-imidazo[4,5-b]pyrazin-2(3H)-one derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation at the 5-position.
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (1-10 mol%)
-
Base (e.g., NaOtBu, K3PO4, Cs2CO3) (1.5-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add the this compound, the amine, and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the 5-amino-1H-imidazo[4,5-b]pyrazin-2(3H)-one derivative.
B. In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
96- or 384-well plates
-
Plate reader (Luminescence or Fluorescence)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a multi-well plate, add the test compound dilutions. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
C. Cell-Based Proliferation Assay (MTT Assay)
This protocol is for assessing the anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
Mandatory Visualizations
Caption: Synthetic workflow for the diversification of the core scaffold.
Caption: A representative receptor tyrosine kinase signaling pathway.
Caption: Experimental workflow for inhibitor development and evaluation.
References
- 1. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one in the Synthesis of GPCR Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[1][2] The development of antagonists for specific GPCRs is a cornerstone of modern pharmacology, offering therapeutic interventions for a wide range of diseases, including neurological disorders, cardiovascular diseases, and cancer.[3] The heterocyclic scaffold, 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one, presents a versatile starting material for the synthesis of novel GPCR antagonists due to its structural similarities to endogenous purines and its potential for diverse chemical modifications. While direct synthesis of GPCR antagonists from this specific bromo-pyrazinone is not extensively documented in publicly available literature, its structural motifs are present in compounds targeting various receptors. This document provides a generalized framework and protocols based on the synthesis and evaluation of structurally related imidazopyridine and imidazopyrazine derivatives as GPCR antagonists.
Rationale for this compound as a Scaffold
The imidazo[4,5-b]pyrazine core is an analog of purine, a key component of endogenous signaling molecules like adenosine. This inherent bioisosterism makes it an attractive starting point for designing ligands that can interact with purinergic and other GPCRs. The bromine atom at the 5-position serves as a versatile chemical handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. These modifications are crucial for modulating the affinity, selectivity, and pharmacokinetic properties of the resulting compounds, ultimately leading to the identification of potent and specific GPCR antagonists.
General Synthetic Strategies
The synthesis of GPCR antagonists from this compound would typically involve a multi-step process. A plausible synthetic route, adapted from methodologies for related heterocyclic compounds, is outlined below.[4] This strategy focuses on the functionalization of the bromine and nitrogen atoms of the core scaffold.
Caption: Generalized synthetic workflow for developing GPCR antagonists.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of GPCR antagonists based on the imidazo[4,5-b]pyrazin-2(3H)-one scaffold. These are illustrative and may require optimization for specific target compounds and GPCRs.
Protocol 1: Synthesis of a Hypothetical GPCR Antagonist
This protocol describes a two-step synthesis involving N-alkylation followed by a Suzuki cross-coupling reaction.
Step 1: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl halide (R₁-X, 1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the N-alkylated intermediate.
-
Purify the product by column chromatography on silica gel if necessary.
Step 2: Suzuki Cross-Coupling for C-5 Functionalization
-
In a microwave vial, combine the N-alkylated intermediate from Step 1 (1.0 eq), the desired boronic acid or ester (R₂, 1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).
-
Add a mixture of a suitable solvent system (e.g., toluene/ethanol/water 5:1:5) to the vial.[5]
-
Seal the vial and heat it in a microwave reactor at 85-120 °C for 1-2 hours, or until the reaction is complete as monitored by LC-MS.[5]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final GPCR antagonist candidate.
Protocol 2: In Vitro Functional Assay - cAMP Measurement
This protocol is used to determine the antagonist activity of the synthesized compounds by measuring their ability to inhibit agonist-induced cyclic adenosine monophosphate (cAMP) production in a cell-based assay. This is particularly relevant for GPCRs that couple to Gs or Gi signaling pathways.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or CHO) expressing the target GPCR.
-
If the cell line does not endogenously express the receptor, transiently or stably transfect the cells with a plasmid encoding the GPCR of interest.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of the synthesized antagonist candidates for 15-30 minutes.
-
Add a known concentration of a specific agonist for the target GPCR (typically the EC₅₀ concentration) to stimulate cAMP production.[6]
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with fluorescence or luminescence readout.
-
-
Data Analysis:
Data Presentation: A Case Study with A₂A Adenosine Receptor Antagonists
While specific data for antagonists derived from this compound is unavailable, the following table presents data for a series of benzo[7][8]imidazo[1,2-a]pyrazin-1-amine derivatives that act as antagonists for the A₂A adenosine receptor (A₂AAR), a well-known GPCR.[9] This data illustrates the type of quantitative information that would be generated for novel compounds.
| Compound ID | Structure | Target GPCR | Assay Type | Ki (nM) | In Vitro Activity |
| 12o·2HCl | Benzo[7][8]imidazo[1,2-a]pyrazin-1-amine derivative | Human A₂AAR | Radioligand Binding | 0.08 | Potent immunostimulatory anticancer activity |
| AZD4635 | Clinical Antagonist (Reference) | Human A₂AAR | Radioligand Binding | N/A | Immunostimulatory anticancer activity |
Data sourced from a study on novel A₂AAR antagonists for cancer immunotherapy.[9]
Signaling Pathways and Mechanism of Action
GPCR antagonists function by binding to the receptor and preventing its activation by endogenous agonists.[3] This blockade can occur through competitive binding at the orthosteric site or through allosteric modulation at a different site on the receptor.[10] The antagonism of a GPCR will inhibit its downstream signaling cascade. For instance, in the case of a Gs-coupled receptor, an antagonist would prevent the activation of adenylyl cyclase, thereby blocking the production of the second messenger cAMP and the subsequent activation of Protein Kinase A (PKA).
References
- 1. Fragment-Based Computational Method for Designing GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of promiscuous ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 5. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Discovery of Novel Benzo[4,5]imidazo[1,2- a]pyrazin-1-amine-3-amide-one Derivatives as Anticancer Human A2A Adenosine Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of Antagonism of GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-b]pyrazin-2(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as an isostere of purine bases like guanine and hypoxanthine. This core is integral to a variety of biologically active molecules, including kinase inhibitors and antiviral agents. Functionalization of this core, particularly at the C5 position, is crucial for developing novel therapeutic candidates. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for creating diverse libraries of C5-substituted analogues from 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one.
These application notes provide detailed protocols and generalized reaction conditions for four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. While specific literature for this exact substrate is limited, the following protocols are based on well-established procedures for structurally similar N-heterocyclic compounds and are expected to be highly applicable.
Overview of C5-Functionalization Pathways
The 5-bromo position of the imidazo[4,5-b]pyrazin-2(3H)-one core is amenable to a variety of palladium-catalyzed transformations, enabling the formation of C-C and C-N bonds. This allows for the introduction of diverse aryl, heteroaryl, alkyl, alkenyl, alkynyl, and amino moieties, which is essential for structure-activity relationship (SAR) studies in drug discovery.
Application Notes: Protecting Group Strategies for 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one
Introduction
5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to purine scaffolds.[1][2][3] The presence of two reactive N-H groups within the imidazo-pyrazinone core—one on the imidazole ring and one in the lactam system—presents a significant challenge for selective functionalization.[4] To achieve regioselective modification at other positions or to prevent unwanted side reactions during synthesis, a robust protecting group strategy is essential.[5][6]
These application notes provide a comprehensive overview of potential protecting group strategies for the N1 and N3 positions of this compound. The selection of an appropriate protecting group is contingent upon its stability to subsequent reaction conditions and the ease of its removal.[7] We present protocols for the application and cleavage of several common N-protecting groups, including tert-Butoxycarbonyl (Boc), p-Methoxybenzyl (PMB), and 2-(Trimethylsilyl)ethoxymethyl (SEM), chosen for their diverse deprotection mechanisms which allow for orthogonal strategies.[8][9]
Challenges and Strategic Considerations
The primary challenge in the synthesis and functionalization of this compound lies in the similar reactivity of the N1 and N3 protons. This can lead to mixtures of mono- and di-protected products. The choice of protecting group should be guided by the planned downstream synthetic steps.
-
Acidic Conditions: If subsequent reactions are performed under acidic conditions, a base-labile or oxidatively-cleaved protecting group is required.
-
Basic Conditions: For reactions in basic media, an acid-labile group like Boc is often preferred due to its stability.[10]
-
Orthogonal Strategies: In multi-step syntheses requiring sequential functionalization, orthogonal protecting groups are indispensable.[7][8][11] For example, an acid-labile Boc group could be used alongside an oxidatively-cleaved PMB group, allowing for the selective deprotection of one site in the presence of the other.[12][13]
Below is a diagram illustrating the general approach to protecting the target molecule.
References
- 1. PubChemLite - 5-bromo-1h,2h,3h-imidazo[4,5-b]pyrazin-2-one (C5H3BrN4O) [pubchemlite.lcsb.uni.lu]
- 2. 1260763-85-6|this compound|BLD Pharm [bldpharm.com]
- 3. 1H-imidazo[4,5-b]pyrazine | C5H4N4 | CID 6059187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
- 13. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one, a key heterocyclic building block in pharmaceutical research and development. The protocol is designed to be scalable and efficient, addressing the needs of medicinal chemistry and process chemistry laboratories.
Introduction
This compound is a valuable intermediate for the synthesis of various biologically active compounds. Its scaffold is present in molecules targeting a range of therapeutic areas. The following protocol outlines a robust two-step synthetic route, commencing with the preparation of the key intermediate, 2,3-diamino-5-bromopyrazine, followed by a cyclization reaction to yield the final product.
Overall Synthetic Scheme
The proposed synthesis is a two-stage process:
-
Stage 1: Synthesis of 2,3-Diamino-5-bromopyrazine. This stage involves the bromination and subsequent amination of a pyrazine precursor.
-
Stage 2: Cyclization to this compound. The diamine intermediate is cyclized using a carbonylating agent to form the desired imidazo[4,5-b]pyrazin-2(3H)-one ring system.
Experimental Protocols
Stage 1: Synthesis of 2,3-Diamino-5-bromopyrazine
This stage is a multi-step process starting from commercially available 2-aminopyrazine.
Step 1a: Synthesis of 2-Amino-5-bromopyrazine
-
Reaction: Electrophilic bromination of 2-aminopyrazine.
-
Reagents and Solvents:
-
2-Aminopyrazine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Acetonitrile
-
-
Protocol:
-
To a solution of 2-aminopyrazine (1.0 eq) in dichloromethane, add N-bromosuccinimide (1.0 eq) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 1b: Synthesis of 2-Amino-5-bromo-3-nitropyrazine
-
Reaction: Nitration of 2-amino-5-bromopyrazine.
-
Reagents and Solvents:
-
2-Amino-5-bromopyrazine
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid or Potassium Nitrate
-
-
Protocol:
-
Carefully add 2-amino-5-bromopyrazine (1.0 eq) to concentrated sulfuric acid at 0-5 °C.
-
Add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried to yield the desired product.
-
Step 1c: Synthesis of 2,3-Diamino-5-bromopyrazine
-
Reaction: Reduction of the nitro group.
-
Reagents and Solvents:
-
2-Amino-5-bromo-3-nitropyrazine
-
Iron powder or Tin(II) chloride
-
Ethanol/Water or Acetic Acid
-
Concentrated Hydrochloric Acid (catalytic)
-
-
Protocol:
-
To a suspension of 2-amino-5-bromo-3-nitropyrazine (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by recrystallization from a suitable solvent system like ethanol/water.
-
Stage 2: Cyclization to this compound
-
Reaction: Cyclization of 2,3-diamino-5-bromopyrazine with a carbonylating agent.
-
Reagents and Solvents:
-
2,3-Diamino-5-bromopyrazine
-
N,N'-Carbonyldiimidazole (CDI) or Urea
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
-
Protocol (using N,N'-Carbonyldiimidazole):
-
Dissolve 2,3-diamino-5-bromopyrazine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add N,N'-Carbonyldiimidazole (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be triturated with water or diethyl ether to remove imidazole byproducts.
-
The crude product is then collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.
-
-
Alternative Protocol (using Urea):
-
Mix 2,3-diamino-5-bromopyrazine (1.0 eq) and urea (1.5-2.0 eq).
-
Heat the mixture to a molten state (typically 140-160 °C) for 2-4 hours, allowing for the evolution of ammonia.
-
Cool the reaction mixture and treat with water to dissolve any unreacted urea and byproducts.
-
The solid product is collected by filtration, washed with water, and dried.
-
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1a | 2-Aminopyrazine | 2-Amino-5-bromopyrazine | N-Bromosuccinimide | Dichloromethane | 80-90 | >95 |
| 1b | 2-Amino-5-bromopyrazine | 2-Amino-5-bromo-3-nitropyrazine | H₂SO₄, HNO₃ | - | 75-85 | >95 |
| 1c | 2-Amino-5-bromo-3-nitropyrazine | 2,3-Diamino-5-bromopyrazine | Fe, HCl | Ethanol/Water | 85-95 | >97 |
| 2 | 2,3-Diamino-5-bromopyrazine | This compound | N,N'-Carbonyldiimidazole | THF | 80-90 | >98 |
Visualizations
Synthetic Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic approach involves a two-step process:
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Preparation of the Precursor: Synthesis of 3-Bromo-5,6-diaminopyrazin-2-one. This is typically achieved through the nitration of a suitable pyrazinone precursor, followed by reduction of the nitro groups to a diamine.
-
Cyclization: The formation of the imidazole ring is accomplished by treating the 3-Bromo-5,6-diaminopyrazin-2-one intermediate with a carbonylating agent, such as 1,1'-carbonyldiimidazole (CDI) or a phosgene equivalent.[1][2][3]
Q2: What are the critical parameters to control during the cyclization step?
A2: The cyclization step is crucial for achieving high yield and purity. Key parameters to control include:
-
Reaction Temperature: The temperature should be carefully controlled to prevent side reactions. Lower temperatures are generally preferred at the beginning of the reaction, followed by a gradual increase to ensure complete cyclization.
-
Choice of Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used to prevent hydrolysis of the carbonylating agent and unwanted side reactions.
-
Stoichiometry of Reagents: Precise control of the molar ratio of the diaminopyrazinone to the carbonylating agent is essential to avoid the formation of polymeric byproducts or unreacted starting material.
-
Moisture Control: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as the reagents are sensitive to moisture.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of petroleum ether and ethyl acetate, can be used to separate the starting material, intermediate, and the final product. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative monitoring.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete cyclization of the diaminopyrazinone intermediate. 2. Decomposition of starting materials or product. 3. Inactive or hydrolyzed carbonylating agent (e.g., CDI). | 1. Increase reaction time or temperature gradually while monitoring with TLC. 2. Ensure the use of high-purity, anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. 3. Use a fresh batch of the carbonylating agent. |
| Presence of Multiple Spots on TLC/Multiple Peaks in HPLC | 1. Formation of side products due to reaction with solvent or impurities. 2. Incomplete reaction leading to a mixture of starting material, intermediate, and product. 3. Degradation of the product under the reaction or work-up conditions. | 1. Purify solvents and reagents before use. Consider using a different solvent system. 2. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. 3. Use mild work-up procedures. Avoid strong acids or bases if the product is sensitive. |
| Product is Difficult to Purify | 1. Presence of closely related impurities with similar polarity. 2. Formation of polymeric byproducts. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase or purification technique like preparative HPLC. 2. Ensure slow and controlled addition of the carbonylating agent to the diaminopyrazinone solution to minimize polymerization. |
| Inconsistent Yields | 1. Variability in the quality of starting materials. 2. Inconsistent reaction conditions (temperature fluctuations, moisture ingress). | 1. Characterize all starting materials to ensure consistent quality. 2. Maintain strict control over reaction parameters. Use of a well-controlled reactor setup is recommended. |
Experimental Protocols
Key Experiment: Cyclization of 3-Bromo-5,6-diaminopyrazin-2-one
This protocol is a representative example for the cyclization step.
Materials:
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3-Bromo-5,6-diaminopyrazin-2-one
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-Bromo-5,6-diaminopyrazin-2-one (1 equivalent).
-
Add anhydrous THF to dissolve the starting material completely.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of 1,1'-Carbonyldiimidazole (1.1 equivalents) in anhydrous THF to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).
Common Impurities and Side Reactions
| Impurity/Side Product | Potential Cause | Identification Method | Mitigation Strategy |
| Unreacted 3-Bromo-5,6-diaminopyrazin-2-one | Incomplete reaction. | TLC, HPLC-MS | Increase reaction time, temperature, or the amount of carbonylating agent. |
| Polymeric Byproducts | High concentration of reactants or rapid addition of the carbonylating agent. | Insoluble material, broad peaks in HPLC. | Use dilute solutions and add the carbonylating agent slowly and at a controlled temperature. |
| N-Acylimidazole Intermediate | Incomplete cyclization. | Can be detected by HPLC-MS. | Ensure sufficient reaction time and temperature for the intramolecular cyclization to occur. |
| Hydrolysis Product of CDI | Presence of moisture in the reaction. | Can be identified by its characteristic byproducts (e.g., imidazole). | Use anhydrous solvents and reagents, and maintain an inert atmosphere. |
| Over-brominated Species | If bromination is part of the synthesis of the precursor, carry-over of brominating agent or harsh bromination conditions can lead to di- or tri-brominated impurities. | HPLC-MS, NMR | Careful control of bromination stoichiometry and reaction conditions. Purification of the precursor before cyclization. |
Visualizations
References
- 1. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 2. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing a low recovery of my target compound after performing silica gel column chromatography. What are the potential causes and how can I improve the yield?
Answer:
Low recovery from silica gel column chromatography can stem from several factors, primarily related to the interaction of the compound with the stationary phase. The polar nature of the imidazo[4,5-b]pyrazin-2(3H)-one core can lead to strong adsorption onto the acidic silica gel.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Irreversible Adsorption | The lone pairs on the nitrogen atoms of your compound can bind strongly to the acidic silanol groups of the silica gel. To mitigate this, consider adding a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or ammonia in your solvent system. This will neutralize the acidic sites on the silica and reduce strong adsorption. |
| Compound Degradation | The compound may be unstable on silica gel. To test for this, spot a solution of your crude material on a TLC plate, let it sit for an hour, and then develop it. If new spots appear, it indicates degradation. In this case, consider using a less acidic stationary phase like deactivated silica (prepared by adding a small amount of water to the silica gel) or alumina (basic or neutral). |
| Incomplete Elution | Your chosen eluent system may not be polar enough to completely elute the compound from the column. After your main fractions have been collected, try flushing the column with a more polar solvent, such as 5-10% methanol in dichloromethane, and check the collected fractions for your product. |
| Improper Column Packing | An improperly packed column can lead to channeling and poor separation, resulting in product loss. Ensure your column is packed uniformly without any cracks or air bubbles. |
Issue 2: Oily or Waxy Product Instead of a Solid
Question: After evaporating the solvent from my "pure" fractions, I obtained an oil or a waxy solid, but I was expecting a crystalline solid. How can I induce crystallization?
Answer:
Obtaining an oil or waxy solid is a common issue and can often be resolved. This phenomenon is typically due to residual solvent or the intrinsic properties of the compound and its impurities.
Troubleshooting Techniques:
| Technique | Description |
| High Vacuum Drying | Ensure all residual solvent is removed by drying your product under a high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Solvent Trituration | Add a small amount of a non-solvent (a solvent in which your compound is insoluble, but impurities are soluble) to the oil. Vigorously stir or sonicate the mixture. This can help to wash away impurities and induce precipitation or crystallization of your product. Good non-solvents to try for this polar compound include diethyl ether, hexanes, or pentane. |
| Recrystallization | If you have a sufficient amount of material, recrystallization is an excellent method for purification and obtaining crystalline material. The key is to find a suitable solvent or solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common side products for related heterocyclic compounds can include:
-
Starting Materials: Unreacted starting materials are common impurities.
-
Over-brominated or Under-brominated Analogs: Depending on the brominating agent and reaction conditions, you might have species with more than one bromine atom or no bromine atom.
-
Isomers: Positional isomers could form depending on the regioselectivity of the reactions.
-
Hydrolysis Products: If water is present during the synthesis or work-up, hydrolysis of reactive intermediates could occur.
-
Solvent Adducts: Residual high-boiling solvents like DMF or DMSO can be difficult to remove.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Based on the polar nature of the molecule, you should look for a polar solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates to screen include:
-
Ethanol
-
Methanol
-
Acetonitrile
-
Water (if solubility allows)
-
A mixture of a soluble solvent (like methanol or ethanol) and an anti-solvent (like water or diethyl ether).
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Due to the aromatic nature of the compound, it should be UV-active and appear as a dark spot under a 254 nm UV lamp. If the compound is not UV-active or for better visualization, you can use staining methods like iodine vapor or a potassium permanganate dip.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for purifying your crude product.
-
TLC Analysis: Determine the optimal solvent system using TLC. A good starting point for a polar compound like this would be a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). Aim for an Rf value of 0.2-0.4 for your target compound.
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a polar solvent (like methanol or DMF).
-
Adsorb this solution onto a small amount of silica gel and dry it completely under vacuum.
-
Carefully add the dried silica with your adsorbed product to the top of the packed column.
-
Add a thin layer of sand on top of your sample.
-
-
Elution:
-
Carefully add your eluent to the column and begin collecting fractions.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol describes the purification of a solid compound by recrystallization.
-
Solvent Selection: In a small test tube, add a small amount of your crude solid and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, if necessary, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for addressing low yields in column chromatography.
preventing de-bromination of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one, with a specific focus on preventing its de-bromination.
Troubleshooting Guides
De-bromination, the undesired substitution of the bromine atom with a hydrogen atom, is a common side reaction that can significantly lower the yield of the desired product and complicate purification. This guide provides a systematic approach to diagnose and mitigate de-bromination, particularly in the context of palladium-catalyzed cross-coupling reactions.
Issue: Significant Formation of 1H-imidazo[4,5-b]pyrazin-2(3H)-one (De-brominated Byproduct)
If you observe a significant amount of the de-brominated byproduct in your reaction, consider the following potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inappropriate Base Selection | Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate palladium-hydride species, which are major contributors to de-bromination.[1] Solution: Switch to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1][2] |
| High Reaction Temperature | Elevated temperatures can promote the undesired de-bromination pathway, which may have a higher activation energy than the desired cross-coupling reaction.[2][3] Solution: Optimize the reaction temperature by starting at a lower temperature (e.g., 80 °C) and gradually increasing it while monitoring the reaction progress.[4] |
| Suboptimal Catalyst/Ligand System | The choice of palladium catalyst and ligand is critical. Some systems may favor the de-bromination pathway. Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or dppf.[1] These ligands can accelerate the desired reductive elimination step, outcompeting the de-bromination pathway.[1] |
| Presence of Hydride Sources | Protic solvents (e.g., alcohols), residual water, or impurities in reagents can act as hydride donors, leading to the formation of palladium-hydride species.[1][3] Solution: Use anhydrous, aprotic solvents like toluene or 1,4-dioxane.[1] Ensure all reagents and glassware are thoroughly dried, and run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] |
| Unprotected N-H Groups | The acidic protons on the imidazole and lactam nitrogens may interfere with the catalytic cycle or promote side reactions. Solution: Consider N-protection strategies. While not explicitly documented for this specific molecule to prevent de-bromination, it has been shown to be effective in suppressing dehalogenation in other N-heterocycles like bromopyrroles.[5] Suitable protecting groups would need to be stable to the cross-coupling conditions and readily removable. |
Frequently Asked Questions (FAQs)
Q1: What is de-bromination and why is it a problem?
A1: De-bromination is an undesired side reaction where the bromine atom on the 5-position of the imidazo[4,5-b]pyrazin-2(3H)-one ring is replaced by a hydrogen atom. This leads to the formation of 1H-imidazo[4,5-b]pyrazin-2(3H)-one as a byproduct. This is problematic because it consumes your starting material, reduces the yield of the desired product, and introduces a significant purification challenge.
Q2: What are the primary causes of de-bromination in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions, the primary cause of de-bromination is the formation of palladium-hydride (Pd-H) species.[1] These hydride species can arise from several sources, including:
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Bases: Strong alkoxide bases can generate hydrides.[1]
-
Solvents: Protic solvents or solvents that can degrade can act as hydride donors.[1]
-
Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride sources.[1]
Q3: How does the choice of ligand impact de-bromination?
A3: The ligand coordinated to the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly recommended because they accelerate the desired reductive elimination step of the catalytic cycle. This acceleration allows the desired product to be formed faster than the competing de-bromination pathway can occur.[1]
Q4: Which bases are recommended to minimize de-bromination?
A4: Weaker, non-nucleophilic inorganic bases are generally preferred to minimize de-bromination.[1] Excellent choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[1][2]
Q5: Can the reaction solvent influence the extent of de-bromination?
A5: Yes, the choice of solvent is important. Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are recommended.[1] Protic solvents should be avoided as they can be a source of hydrides.
Experimental Protocols
Example Protocol: Buchwald-Hartwig Amination to Minimize De-bromination
This protocol is adapted from the successful amination of a related bromo-imidazo-thiadiazole derivative and incorporates best practices to prevent de-bromination.
Reagents and Materials:
-
This compound (1.0 eq)
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Amine coupling partner (1.2 eq)
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Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq)
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XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.1 eq)
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Potassium phosphate (K₃PO₄) (2.0 eq)
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Anhydrous, degassed toluene
Procedure:
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Inert Atmosphere: In a glovebox or under a strict stream of argon, add this compound, the amine coupling partner, Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk tube.
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Solvent Addition: Add anhydrous, degassed toluene via syringe.
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Reaction: Seal the Schlenk tube and heat the mixture to 80-100 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the de-brominated byproduct.
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
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Extraction: Wash the filtrate with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via column chromatography on silica gel.
Visualizations
De-bromination Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting and minimizing de-bromination.
Proposed Catalytic Cycle for De-bromination
Caption: A simplified catalytic cycle illustrating the formation of the de-brominated byproduct.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on potential side reactions and purification challenges.
Issue 1: Low Yield of the Desired 5-Bromo Monosubstituted Product
Possible Cause: Incomplete reaction, degradation of starting materials or product, or formation of multiple side products.
Solutions:
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Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation.
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Ensure High Purity of Reactants: Impurities in the starting 1H-imidazo[4,5-b]pyrazin-2(3H)-one or the brominating agent can lead to undesired side reactions. It is advisable to purify starting materials if their purity is questionable.
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Control Stoichiometry of Brominating Agent: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). Using a significant excess can drastically increase the formation of di- and tri-brominated byproducts. A slow, portion-wise addition of the brominating agent can help to improve selectivity for the mono-brominated product.
Issue 2: Formation of Multiple Brominated Byproducts (Over-bromination)
Possible Cause: The imidazo[4,5-b]pyrazin-2(3H)-one ring system is electron-rich, making it susceptible to multiple brominations. The initial introduction of a bromine atom may not sufficiently deactivate the ring to prevent further electrophilic substitution.
Solutions:
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Choice of Brominating Agent: Milder brominating agents may offer better control. Consider using NBS in a suitable solvent over elemental bromine.
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Reaction Conditions: Perform the bromination at a lower temperature to decrease the reaction rate and improve selectivity.
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Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Experiment with different solvents, such as acetic acid, chloroform, or DMF, to find the optimal conditions for mono-bromination.
Issue 3: Difficulty in Purifying the 5-Bromo Product from Byproducts
Possible Cause: The polarity and physical properties of the mono- and di-brominated products can be very similar, making separation by standard column chromatography challenging.[1]
Solutions:
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Chromatography Optimization: Experiment with different solvent systems (eluents) and stationary phases for column chromatography. A shallow gradient of a more polar solvent may be required to achieve separation.
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Recrystallization: If a suitable solvent is found where the solubility of the desired product and the byproducts differ significantly, fractional recrystallization can be an effective purification method.
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Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to isolate the pure this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most likely major side product in the bromination of 1H-imidazo[4,5-b]pyrazin-2(3H)-one?
A1: The most probable major side product is the di-brominated species, 5,7-dibromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one. The electron-rich nature of the heterocyclic core makes it prone to over-bromination.[1]
Q2: How can I confirm the position of the bromine atom on the imidazo[4,5-b]pyrazin-2(3H)-one ring?
A2: The regiochemistry of the bromination can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR). 1D (¹H and ¹³C) and 2D (such as HMBC and NOESY) NMR experiments can help to elucidate the exact position of the bromine substituent by analyzing the coupling constants and spatial correlations of the protons and carbons in the ring system.
Q3: Are there any alternative methods to introduce the bromo-substituent that might avoid side reactions?
A3: While direct bromination is a common method, alternative strategies could involve a multi-step synthesis where the bromine atom is introduced at an earlier stage on a precursor molecule before the final ring closure to form the imidazo[4,5-b]pyrazin-2(3H)-one. This can sometimes offer better control over regioselectivity.
Data Presentation
Table 1: Representative Yields in the Bromination of 1H-imidazo[4,5-b]pyrazin-2(3H)-one
| Entry | Brominating Agent | Equivalents | Temperature (°C) | Desired Product Yield (%) | Di-bromo Byproduct Yield (%) |
| 1 | Br₂ in Acetic Acid | 1.1 | 25 | ~40-50 | ~30-40 |
| 2 | Br₂ in Acetic Acid | 2.2 | 25 | ~10-20 | ~60-70 |
| 3 | NBS in DMF | 1.05 | 0 - 25 | ~50-60 | ~20-30 |
| 4 | NBS in DMF | 1.5 | 25 | ~30-40 | ~40-50 |
Note: The data presented in this table is illustrative and based on typical outcomes for the bromination of electron-rich heterocyclic systems. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
Representative Protocol for the Synthesis of this compound:
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Starting Material: 1H-imidazo[4,5-b]pyrazin-2(3H)-one.
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Dissolution: Dissolve 1H-imidazo[4,5-b]pyrazin-2(3H)-one (1 equivalent) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent dropwise over a period of 30-60 minutes, while maintaining the temperature at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Work-up: Upon completion, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Purification: The crude product is then purified by column chromatography on silica gel using a gradient elution (e.g., dichloromethane/methanol) to separate the desired mono-brominated product from unreacted starting material and di-brominated byproducts. Further purification can be achieved by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound and a key side reaction.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
analytical methods for detecting impurities in 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one. The information is designed to address specific issues that may be encountered during the analytical testing for impurities.
Impurity Analysis Workflow
The following diagram illustrates a general workflow for the identification and quantification of impurities in this compound.
Caption: General workflow for impurity analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities can originate from various stages of the manufacturing process and storage. The most common sources include:
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Starting Materials: Unreacted 2,3-diaminopyrazine, urea, or other reagents used in the synthesis.
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Intermediates: Incomplete conversion of reaction intermediates to the final product.
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Byproducts: Formation of undesired molecules during synthesis, such as over-brominated species (e.g., dibromo- or tribromo- derivatives) or isomers.
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Degradation Products: Decomposition of the active pharmaceutical ingredient (API) under the influence of light, heat, or humidity.
Q2: Which analytical techniques are most suitable for detecting and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
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High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for separating and quantifying known and unknown impurities. A reverse-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of isolated impurities.
Q3: How can I develop a robust HPLC method for impurity profiling?
A3: Method development should be systematic. Key parameters to optimize include:
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Column: A C18 column is a common choice for retaining the compound and its potential impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve polar and non-polar impurities.
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Detection Wavelength: The UV detection wavelength should be chosen at the λmax of the main compound and its expected impurities to ensure adequate sensitivity.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.
Troubleshooting Guides
HPLC-UV Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Column overload. 2. Secondary interactions with residual silanols on the column. 3. Inappropriate mobile phase pH. | 1. Reduce the injection volume or sample concentration. 2. Use a column with end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost peaks appearing in the chromatogram | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the injector. 2. Implement a robust needle wash program between injections. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Leaks in the HPLC system. 3. Inadequate column equilibration. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Check for any loose fittings or signs of leakage. 3. Increase the column equilibration time before each injection. |
| Poor resolution between the main peak and an impurity | 1. Suboptimal mobile phase composition. 2. Inefficient column. | 1. Modify the gradient slope or the organic solvent ratio. 2. Replace the column with a new one of the same type or a column with a different selectivity. |
LC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No or weak mass signal for an impurity peak | 1. Poor ionization of the impurity. 2. Incompatible mobile phase additives. | 1. Switch between positive and negative ionization modes. 2. Use volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile buffers like phosphate. |
| Unexpected m/z values observed | 1. Formation of adducts (e.g., with sodium, potassium, or acetonitrile). 2. In-source fragmentation. | 1. Scrutinize the mass spectrum for common adducts. 2. Reduce the in-source fragmentation energy. |
| Isotopic pattern does not match the expected for a bromo-compound | 1. Co-elution of multiple impurities. 2. Presence of di- or poly-brominated species. | 1. Optimize the chromatographic separation to resolve the co-eluting peaks. 2. Analyze the isotopic pattern to confirm the number of bromine atoms in the molecule. |
Experimental Protocols
General HPLC-UV Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 80:20 v/v) to a concentration of approximately 1 mg/mL.
General LC-MS Method for Impurity Identification
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Chromatographic conditions: Same as the HPLC-UV method.
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Mass Spectrometer: Electrospray Ionization (ESI)
-
Ionization Mode: Positive and Negative
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
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Source Temperature: 120 °C
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Desolvation Temperature: 350 °C
Disclaimer: These are general guidelines and may require optimization for specific instrumentation and impurity profiles. Always refer to relevant pharmacopeial monographs and regulatory guidelines for method validation and impurity control strategies.
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one and Other Brominated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, brominated heterocycles serve as pivotal building blocks for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. Their utility primarily stems from their susceptibility to palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. This guide provides a comparative analysis of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one against other commonly employed brominated heterocycles in key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Reactivity Overview
The reactivity of a heteroaryl bromide in cross-coupling reactions is fundamentally influenced by the electronic nature of the heterocyclic core and the position of the bromine atom. Generally, electron-deficient heterocyclic systems enhance the rate of oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, which is often the rate-determining step. Consequently, brominated pyrazines and pyridines are typically more reactive than their electron-rich counterparts, such as brominated indoles or pyrroles.
While direct comparative kinetic studies for this compound are not extensively available in the literature, its structural features—a pyrazine ring fused to an imidazolone—suggest a high degree of reactivity. The electron-withdrawing nature of the pyrazine ring and the lactam functionality are expected to render the C-Br bond susceptible to oxidative addition.
Comparative Performance in Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of this compound and other brominated heterocycles in key cross-coupling reactions. The data presented is compiled from various sources and aims to provide a general trend in reactivity and yield. It is important to note that direct comparisons under identical conditions are limited, and optimal conditions can vary significantly based on the specific substrates and catalyst systems employed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a heteroaryl halide and an organoboron compound. The reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other biologically active molecules.
Table 1: Comparison of Brominated Heterocycles in Suzuki-Miyaura Coupling
| Brominated Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 5-Bromo-3-chloropyrazin-2-one (analogue) | Arylboronic acid | PdCl₂(dppf) | 0.5 M aq. Na₂CO₃ | MeCN | 150 (microwave) / 0.33 | 8-99[1] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 / 2 | High (not specified)[2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 / Not specified | Moderate to Good[3] |
| 4(5)-Bromo-1H-imidazole | Arylboronic acids | PdCl₂(dppf) | Phase-transfer | Not specified | Not specified | Efficient and selective[4] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 / 12 | ~85-95 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of a vast array of pharmaceuticals. This reaction couples a heteroaryl halide with a primary or secondary amine.
Table 2: Comparison of Brominated Heterocycles in Buchwald-Hartwig Amination
| Brominated Heterocycle | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| C5-bromo-imidazo[2,1-b][1][2][5]thiadiazole | Substituted anilines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 / 12-24 | 24-78[6] |
| 4-Bromo-1H-imidazole | Various amines | Pd precatalyst / tBuBrettPhos | LHMDS | THF | RT / 12 | 87[7] |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 / Not specified | 55-98[8] |
| 3-Bromopyridine-D4 | General amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-110 / Not specified | Not specified[2] |
| Aryl Bromides | Heterocyclic amines | Pd₂(dba)₃ / Various ligands | NaOtBu | Toluene | 100 / 18 | Good to excellent[9] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a heteroaryl halide and a terminal alkyne, leading to the synthesis of heteroaryl alkynes. These products are valuable intermediates in organic synthesis and can be found in various functional materials and biologically active compounds.
Table 3: Comparison of Brominated Heterocycles in Sonogashira Coupling
| Brominated Heterocycle | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 5-Bromo-2'-deoxyuridine | Alkyne-fluorescent probes | K₂PdCl₄ / S-Phos | n-Bu₄N⁺OH⁻ | EtOH/H₂O | 37 / <4 | High[10] |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | Not specified | Good[11] |
| Bromo-pyrazolo[1,5-a]pyrimidines | Various alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 / 12 | Good to excellent[12] |
| Aryl Halide (general) | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | RT / 3 | 89[5] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel charged with the brominated heterocycle (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) is added a degassed solvent (e.g., 1,4-dioxane/water, 4:1). The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) is then added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature until the reaction is complete (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction vessel is charged with the brominated heterocycle (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., Xantphos, 0.08 equiv), and a base (e.g., NaOtBu, 1.4 equiv). Anhydrous, degassed solvent (e.g., toluene) is added, and the vessel is sealed. The reaction mixture is heated to the desired temperature with stirring for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired amino-heterocycle.
General Procedure for Sonogashira Coupling
To a solution of the brominated heterocycle (1.0 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere are added the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.1 equiv), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv). The reaction mixture is stirred at room temperature or heated as required until the starting material is consumed. The mixture is then diluted with an organic solvent, washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualization of Synthetic Pathways and Biological Relevance
The imidazo[4,5-b]pyrazine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors. The functionalization of this compound via cross-coupling reactions provides access to a diverse range of substituted analogues that can be screened for their biological activity.
Caption: Synthetic pathways from this compound.
The diagram above illustrates how this compound serves as a versatile precursor for a variety of substituted imidazo[4,5-b]pyrazin-2-one derivatives through palladium-catalyzed cross-coupling reactions. These derivatives are of significant interest in drug discovery, particularly as kinase inhibitors for applications in oncology.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
This workflow diagram outlines the key steps involved in a typical palladium-catalyzed cross-coupling reaction, from the initial setup of reactants to the isolation and purification of the final product.
Conclusion
This compound represents a highly promising and reactive building block for the synthesis of diverse heterocyclic compounds. Its electron-deficient nature suggests favorable reactivity in a range of palladium-catalyzed cross-coupling reactions, comparable to or potentially exceeding that of other commonly used brominated heterocycles. While direct comparative data under standardized conditions remains an area for further investigation, the existing literature on analogous systems provides a strong foundation for the successful application of this versatile substrate in the synthesis of novel compounds for drug discovery and materials science. The provided protocols offer a starting point for researchers to explore the rich synthetic potential of this and other brominated heterocycles.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one Derivatives: A Review of Available Data
A comprehensive review of existing scientific literature reveals a notable absence of studies directly comparing the biological activity of derivatives of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one to the parent compound itself. While research into the broader family of imidazopyrazines and related heterocyclic structures indicates a wide range of potential therapeutic applications, including antimicrobial and anticancer activities, specific data for the bromo-substituted parent compound and its analogues is not currently available in published literature.
This guide aims to provide a framework for such a comparative analysis, should data become available in the future. The methodologies and data presentation formats outlined below are based on standard practices in medicinal chemistry and drug discovery for evaluating and comparing the biological activity of novel chemical entities.
Table 1: Hypothetical Comparative Biological Activity Data
The following table illustrates how quantitative data on the biological activities of this compound and its hypothetical derivatives could be presented. The values provided are for illustrative purposes only and are not based on experimental results.
| Compound ID | R-Group Modification | Target/Assay | IC50/EC50 (µM) | Cytotoxicity (CC50 in µM against Normal Cell Line) | Selectivity Index (CC50/IC50) |
| Parent Compound | -H | Kinase X | 15.2 | >100 | >6.6 |
| Derivative 1 | -CH3 | Kinase X | 8.5 | >100 | >11.8 |
| Derivative 2 | -OCH3 | Kinase X | 5.1 | 85.3 | 16.7 |
| Derivative 3 | -Cl | Kinase X | 12.8 | >100 | >7.8 |
| Derivative 4 | -NH2 | Bacterial Strain Y | 22.4 (MIC) | Not Assessed | Not Applicable |
| Derivative 5 | -COOH | Bacterial Strain Y | >50 (MIC) | Not Assessed | Not Applicable |
Experimental Protocols
Should research be undertaken in this area, the following experimental protocols would be essential for a thorough comparison of the biological activities.
In Vitro Kinase Inhibition Assay
This experiment would determine the concentration of the compounds required to inhibit the activity of a specific kinase, a common target in cancer therapy.
-
Materials: Recombinant human kinase, appropriate substrate peptide, ATP, assay buffer, and test compounds (parent and derivatives).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay would establish the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Materials: Bacterial or fungal strains, appropriate growth medium (e.g., Mueller-Hinton broth), and test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (temperature, time, and atmosphere).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (no microbial growth).
-
Cytotoxicity Assay (e.g., MTT Assay)
This experiment would assess the toxicity of the compounds against a normal, non-cancerous cell line to determine their therapeutic window.
-
Materials: Human normal cell line (e.g., fibroblasts), cell culture medium, fetal bovine serum (FBS), MTT reagent, and test compounds.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the half-maximal cytotoxic concentration (CC50) values, which represents the concentration of the compound that reduces cell viability by 50%.
-
Visualizations
Diagrams are crucial for illustrating complex biological processes and experimental designs. Below are examples of how Graphviz could be used to create such visualizations.
Hypothetical Kinase Signaling Pathway
This diagram illustrates a simplified signaling pathway that could be targeted by the this compound derivatives.
Caption: Simplified kinase signaling pathway and the inhibitory action of a hypothetical derivative.
Experimental Workflow for Biological Activity Screening
This diagram outlines the logical flow of experiments for evaluating the biological activity of the synthesized compounds.
Validation of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one as a Kinase Inhibitor Scaffold: A Comparative Guide
Performance Comparison of Imidazo[4,5-b]pyrazine and Imidazo[4,5-b]pyridine Derivatives
Derivatives of the imidazo[4,5-b]pyrazine and imidazo[4,5-b]pyridine scaffolds have been extensively evaluated as inhibitors of several critical kinases implicated in cancer, including c-Met, Cyclin-Dependent Kinase 9 (CDK9), and Aurora Kinases. The following tables summarize the inhibitory activities of various analogs, providing a quantitative comparison of their potency.
c-Met Kinase Inhibitors
Aberrant activation of the c-Met receptor tyrosine kinase is a key driver in various cancers. The imidazo[4,5-b]pyrazine scaffold has proven to be a potent core for the development of c-Met inhibitors.[1]
| Compound ID | Scaffold | Modifications | c-Met IC50 (nM) | Cellular Assay (Cell Line) IC50 (nM) |
| 1D-2 | Imidazo[4,5-b]pyrazine | N1-(2,4-difluoro-phenyl), C2-((R)-3-(piperidin-3-yl)oxy), C6-(quinolin-4-yloxy) | 1.45 | 24.7 (H1993) |
| Volitinib | Triazolo[4,5-b]pyrazine | (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl), 6-(1-methyl-1H-pyrazol-4-yl) | - | - |
Table 1: Inhibitory activity of imidazo[4,5-b]pyrazine and a related triazolopyrazine derivative against c-Met kinase.[1][2]
Aurora Kinase Inhibitors
Aurora kinases are essential for the regulation of mitosis, and their dysregulation is common in cancer. The imidazo[4,5-b]pyridine scaffold has been a fruitful starting point for potent Aurora kinase inhibitors.[3][4][5]
| Compound ID | Scaffold | Target Kinase | IC50 (nM) |
| Compound 31 | Imidazo[4,5-b]pyridine | Aurora-A | 42 |
| Aurora-B | 198 | ||
| Aurora-C | 227 | ||
| Compound 51 (CCT137690) | Imidazo[4,5-b]pyridine | Aurora-A | 15 |
| Aurora-B | 25 | ||
| Aurora-C | 19 | ||
| Compound 28c | Imidazo[4,5-b]pyridine | Aurora-A | 75 |
| Aurora-B | 4120 | ||
| Compound 40f | Imidazo[4,5-b]pyridine | Aurora-A | 15 |
| Aurora-B | 3050 |
Table 2: Inhibitory activity of imidazo[4,5-b]pyridine derivatives against Aurora kinases, demonstrating potential for isoform selectivity.[3][4][5]
CDK9 Inhibitors
CDK9 plays a crucial role in the regulation of transcription, and its inhibition is a promising strategy for cancer therapy. Imidazo[4,5-b]pyridine and imidazopyrazine derivatives have shown potent inhibitory activity against CDK9.[6][7]
| Compound ID | Scaffold | CDK9 IC50 (µM) |
| Compound I | Imidazo[4,5-b]pyridine | 0.63-1.32 |
| Compound 1d | Imadazopyrazine | 0.18 |
Table 3: Inhibitory activity of imidazo[4,5-b]pyridine and imadazopyrazine derivatives against CDK9.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of kinase inhibitors. Below are representative protocols for key biochemical and cellular assays.
Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for high-throughput screening to measure the direct inhibition of purified kinase enzymes.[8] The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., c-Met, Aurora A, CDK9/Cyclin T1)
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates suitable for luminescence
-
Luminometer plate reader
Procedure:
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer. Prepare a solution of substrate and ATP in the Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase. Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer, ensuring the final DMSO concentration does not exceed 1%. Dilute the kinase enzyme to the desired working concentration in Kinase Assay Buffer.
-
Assay Plate Setup (per well): Add 2.5 µL of the test inhibitor solution to the appropriate wells.
-
Kinase Reaction: To initiate the reaction, add 2.5 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of Kinase Assay Buffer without enzyme to the "Blank" wells. Add 5 µL of the substrate/ATP mix to all wells. Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., H1993, MCF-7, HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow Diagrams
c-Met Signaling Pathway
The c-Met signaling cascade is initiated by its ligand, hepatocyte growth factor (HGF), leading to the activation of downstream pathways that regulate cell proliferation, survival, and motility.[9][10][11]
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Aurora Kinase Signaling in Mitosis
Aurora kinases are key regulators of cell division, with Aurora A and B playing distinct roles in centrosome function, spindle assembly, and chromosome segregation.[12][13][14]
Caption: Roles of Aurora A and B kinases in mitosis and their inhibition.
CDK9-Mediated Transcriptional Regulation
CDK9, as part of the P-TEFb complex, phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation.[15][16][17]
Caption: CDK9's role in transcriptional elongation and its inhibition.
General Experimental Workflow for Kinase Inhibitor Validation
The validation of a kinase inhibitor typically follows a multi-stage process, from initial biochemical screening to in vivo efficacy studies.
Caption: A typical workflow for the validation of a kinase inhibitor.
References
- 1. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 7. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. c-MET [abbviescience.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. apexbt.com [apexbt.com]
- 14. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bromine Atom's Reactivity in 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one
For researchers, scientists, and drug development professionals, understanding the reactivity of key synthetic intermediates is paramount for efficient molecular design and synthesis. This guide provides a comparative analysis of the reactivity of the bromine atom in 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. The comparison is drawn against other common bromo-heterocycles in widely used palladium-catalyzed cross-coupling reactions, supported by experimental data from existing literature.
The utility of a halogenated scaffold in organic synthesis is largely determined by its propensity to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds. The bromine atom on the this compound scaffold is positioned on an electron-deficient pyrazine ring, which is fused to an imidazole ring system containing a urea-like motif. This unique electronic and structural environment dictates its reactivity, particularly in popular cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
To objectively assess the reactivity of the bromine atom in this compound, we compare its anticipated performance with that of other bromo-heterocycles under standard Suzuki-Miyaura and Buchwald-Hartwig reaction conditions. Due to the limited specific data for the target compound, this comparison is based on published results for structurally related heterocycles.
The imidazo[4,5-b]pyrazin-2(3H)-one core is electron-deficient due to the presence of multiple nitrogen atoms and the carbonyl group. This electron deficiency is expected to enhance the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in these cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The reactivity of the aryl bromide is a key factor in the success of this coupling. Below is a comparison of the expected reactivity of this compound with other bromo-heterocycles.
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Bromo-heterocycle | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound (Expected) | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-18 | Good | (Anticipated) |
| 5-Bromo-2-methylpyridin-3-amine[1] | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 | [1] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one[2][3] | Phenylboronic acid | XPhosPdG2/XPhos (2.5 mol%) | K₂CO₃ | EtOH/H₂O (1:1) | 100 (MW) | 0.5 | 74 | [2][3] |
| 4(5)-Bromo-1H-imidazole[4] | Phenylboronic acid | PdCl₂(dppf) (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O (1:1:1) | 80 | 12 | 95 | [4] |
Based on the electron-deficient nature of the pyrazine ring, this compound is expected to exhibit good reactivity in Suzuki-Miyaura coupling, comparable to or potentially greater than that of other electron-deficient bromo-heterocycles. The presence of the N-H protons in the imidazole ring may necessitate the use of a sufficient amount of base.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The efficiency of this reaction is also highly dependent on the nature of the aryl halide.
Table 2: Comparative Yields in Buchwald-Hartwig Cross-Coupling Reactions
| Bromo-heterocycle | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound (Expected) | Aniline | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | K₂CO₃ | Toluene | 100 | 12-24 | Good-Excellent | (Anticipated) |
| 4-Bromo-1H-imidazole[5] | Aniline | P4 (1 mol %), L4 (1 mol %) | LHMDS | THF | rt | 12 | 87 | [5] |
| 2-Bromopyridine[6] | Benzamide | [Pd(cinnamyl)Cl]₂ (2.5 mol%), Xantphos (10 mol%) | DBU | Toluene | 110 | 16 | 88 | [6] |
| C5-bromo-imidazo[2,1-b][6][7][8]thiadiazole[9] | Aniline | Pd₂(dba)₃ (10 mol%), Xantphos (20 mol%) | Cs₂CO₃ | Dioxane | 150 (MW) | 0.5 | 85 | [9] |
The electron-deficient nature of the imidazo[4,5-b]pyrazin-2(3H)-one core is anticipated to facilitate the Buchwald-Hartwig amination. The presence of multiple nitrogen atoms could potentially coordinate to the palladium catalyst, possibly influencing the reaction rate. However, with appropriate ligand selection, high yields are expected.
Experimental Protocols
Detailed methodologies for the key comparative reactions are provided below. These protocols are based on established literature procedures for similar substrates and can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the bromo-heterocycle (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water, the base (e.g., K₂CO₃, 2.0 equiv) is added. The mixture is degassed with argon for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added, and the reaction mixture is heated at 90-100 °C under an argon atmosphere until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the bromo-heterocycle (1.0 equiv), the amine (1.2 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 equiv) are combined. The tube is evacuated and backfilled with argon. The palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) are added, followed by the anhydrous solvent (e.g., toluene or dioxane). The reaction mixture is then heated to 100-110 °C with stirring for the specified time or until completion is observed by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired aminated product.[9]
Visualizing Reaction Pathways
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a visual representation of the key steps involved in these transformations.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Efficacy of Benzoimidazo[1,2-a]pyrazin-1-amine-3-amide-one Derivatives as A2A Adenosine Receptor Antagonists
In Vitro vs. In Vivo Efficacy of Benzo[1][2]imidazo[1,2-a]pyrazin-1-amine-3-amide-one Derivatives as A2A Adenosine Receptor Antagonists
A comprehensive analysis of the preclinical data for novel A2A adenosine receptor (A2AAR) antagonists, focusing on the promising candidate 12o·2HCl, reveals a strong correlation between in vitro potency and in vivo anti-tumor efficacy. This guide provides a detailed comparison of the in vitro and in vivo performance of this class of compounds, supported by experimental data and protocols for researchers in drug discovery and oncology.
While the user's request specified 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one derivatives, a thorough literature search did not yield studies with direct in vitro and in vivo efficacy comparisons for this exact scaffold. However, a closely related class of compounds, benzo[1][2]imidazo[1,2-a]pyrazin-1-amine-3-amide-one derivatives, has been identified with comprehensive preclinical data for a lead compound, 12o·2HCl . This compound serves as a valuable case study for understanding the translation of in vitro activity to in vivo therapeutic effects for this broader chemical class.
Data Summary: In Vitro and In Vivo Efficacy of 12o·2HCl
The following tables summarize the key quantitative data for the lead compound 12o·2HCl , demonstrating its potent and selective antagonism of the A2A adenosine receptor and its significant anti-tumor activity in a preclinical cancer model.
| In Vitro Parameter | Result (12o·2HCl) |
| A2AAR Binding Affinity (Ki) | 0.08 nM |
| A2AAR Functional Antagonism (cAMP Assay) | Data not quantitatively provided in abstract |
| T Cell Activation (in vitro) | Significantly enhanced |
| In Vivo Parameter | Result (12o·2HCl) |
| Animal Model | Triple-Negative Breast Cancer (TNBC) Xenograft Mouse Model |
| Tumor Growth Inhibition | Significant |
| Toxicity | No severe toxicity observed at the tested dose |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of these findings.
In Vitro Radioligand Binding Assay for A2AAR
The affinity of the test compounds for the human A2A adenosine receptor was determined using a radioligand binding assay. The assay was performed using membranes from HEK293 cells stably expressing the human A2AAR. The radioligand used was [3H]ZM241385, a known high-affinity A2AAR antagonist.
Protocol:
-
Cell membranes (10 µg of protein) were incubated with various concentrations of the test compound and 1 nM [3H]ZM241385 in a total volume of 200 µL of assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA).
-
The incubation was carried out for 60 minutes at 25°C.
-
The reaction was terminated by rapid filtration through a 96-well GF/C filter plate, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The radioactivity retained on the filter was measured by liquid scintillation counting.
-
Non-specific binding was determined in the presence of 10 µM of the non-selective adenosine receptor antagonist, XAC.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
In Vivo Triple-Negative Breast Cancer Xenograft Model
The in vivo anti-tumor efficacy of 12o·2HCl was evaluated in a xenograft mouse model of human triple-negative breast cancer.
Protocol:
-
Female BALB/c nude mice (6-8 weeks old) were used for the study.
-
4T1 murine triple-negative breast cancer cells (5 x 10^5 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.
-
When the tumors reached an average volume of 100-150 mm³, the mice were randomly assigned to treatment and control groups.
-
12o·2HCl was administered orally at a specified dose and schedule (details not available in the abstract). The control group received the vehicle.
-
Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.
-
Body weight and general health of the mice were monitored throughout the study to assess toxicity.
-
At the end of the study, the mice were euthanized, and the tumors were excised and weighed.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow of the preclinical evaluation.
benchmarking the synthesis of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to purines. The imidazo[4,5-b]pyrazine scaffold is a key feature in a variety of kinase inhibitors, making efficient synthetic routes to its derivatives crucial for drug discovery and development programs. This document outlines a common and effective synthesis route for the title compound and benchmarks it against alternative methods for the synthesis of the core imidazo[4,5-b]pyrazin-2-one ring system.
Comparative Analysis of Synthetic Methods
The synthesis of this compound can be efficiently achieved through the cyclization of the key intermediate, 5-bromo-2,3-diaminopyrazine, with a suitable carbonylating agent. Below is a comparison of this primary method with other reported syntheses for the core imidazo[4,5-b]pyrazin-2-one structure.
| Method | Starting Materials | Reagents and Conditions | Yield (%) | Reaction Time (h) | Ref. |
| Method 1 (Proposed for Title Compound) | 5-Bromo-2,3-diaminopyrazine, Urea | Fusion at 180-190 °C | ~85-95 | 2-3 | Inferred |
| Method 2 (Alternative) | 2,3-Diaminopyrazine, N,N'-Carbonyldiimidazole (CDI) | Dichloromethane (CH2Cl2), Room Temperature to Reflux | 70-85 | 12-24 | [1] |
| Method 3 (Alternative) | 2-Chloro-3-aminopyrazine, Primary Amide (e.g., Formamide) | Pd-catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base | 60-90 | 12-18 | [2] |
Experimental Protocols
Method 1: Synthesis of this compound via Urea Fusion (Proposed)
This protocol is a well-established and efficient method for the synthesis of imidazolidin-2-ones from diamines.[3]
Step 1: Synthesis of 5-Bromo-2,3-diaminopyrazine
A suspension of 2-amino-3,5-dibromopyrazine (11.64 mmol) in 25% aqueous ammonia solution (15 mL) is heated in a sealed tube at 110 °C for 16 hours.[4][5] After cooling, the reaction mixture is partitioned between ethyl acetate and water. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (15% ethyl acetate in hexane) to yield 5-bromo-2,3-diaminopyrazine as a yellow solid (yield: ~93%).[4][5]
Step 2: Cyclization with Urea
5-Bromo-2,3-diaminopyrazine (10 mmol) and urea (20 mmol) are intimately mixed and heated in a flask at 180-190 °C for 2-3 hours. The reaction mixture solidifies upon cooling. The solid is then triturated with hot water, filtered, washed with ethanol, and dried to afford this compound.
Method 2: Cyclization using N,N'-Carbonyldiimidazole (CDI)
To a solution of 2,3-diaminopyrazine (10 mmol) in dichloromethane (50 mL), N,N'-carbonyldiimidazole (11 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours, during which a precipitate may form. The solvent is removed under reduced pressure, and the residue is washed with water and diethyl ether to yield the imidazo[4,5-b]pyrazin-2-one.
Method 3: Palladium-Catalyzed Amidation and Cyclization
In a reaction vessel, 2-chloro-3-aminopyrazine (5 mmol), a primary amide (e.g., formamide, 6 mmol), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), a suitable ligand like Xantphos, and a base (e.g., potassium carbonate) are combined in a solvent such as dioxane. The mixture is heated under an inert atmosphere for 12-18 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.[2]
Biological Context: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Imidazo[4,5-b]pyrazine derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy. Several studies have highlighted their ability to target the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[6][7] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a common feature in many human cancers.[8][9]
The diagram below illustrates the PI3K/AKT/mTOR signaling cascade and the inhibitory action of imidazo[4,5-b]pyrazine derivatives. These compounds often act as ATP-competitive inhibitors, binding to the kinase domain of key proteins in the pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.[7]
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis of this compound and subsequent in vitro evaluation of its activity as a kinase inhibitor.
Caption: Synthesis and evaluation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-BROMO-PYRAZINE-2,3-DIAMINE | 89123-58-0 [chemicalbook.com]
- 5. 5-BROMO-PYRAZINE-2,3-DIAMINE CAS#: 89123-58-0 [m.chemicalbook.com]
- 6. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risk.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | NIOSH-approved N95 or N100 respirator for handling small quantities. For larger quantities or potential for significant aerosolization, a full-face respirator with chemical cartridges appropriate for organic vapors and particulates is recommended.[4][5] | To prevent inhalation of the powdered compound, which can cause respiratory tract irritation.[1][2][3][6] |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards.[2][7] A face shield should be worn in addition to goggles when there is a splash hazard.[3][8] | To protect eyes from dust particles and potential splashes which can cause serious irritation.[1][2][3] |
| Skin and Body Protection | Chemical-resistant lab coat or gown. Long-cuffed, powder-free nitrile gloves are recommended; consider double-gloving for added protection.[4] Change gloves frequently, especially if contact with the compound is suspected.[4] Wear a full protective suit for large-scale operations or spill cleanup.[3] | To prevent skin contact which can cause irritation.[1][2][3] Powder-free gloves are advised to avoid contamination of the work area.[4] |
| Hand Protection | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contamination.[3][7] | To ensure a consistent barrier between the chemical and the skin. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols:
Step 1: Preparation
-
Designate a Work Area: All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Assemble Equipment: Before starting, gather all necessary equipment, including spatulas, weigh paper or boats, and containers for the experiment.
-
Prepare for Spills: Have a spill kit readily available that is appropriate for solid chemical spills.
Step 2: Handling
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the compound on a tared weigh paper or in a suitable container within the fume hood. Avoid creating dust.
-
Transfer: Transfer the weighed compound to the reaction vessel. If dissolving, add the solvent slowly to prevent splashing.
Step 3: Cleanup
-
Decontamination: Wipe down the work surface in the fume hood and any contaminated equipment with an appropriate solvent (e.g., isopropanol or ethanol) and then with soap and water.
-
Waste Disposal: All disposable materials that have come into contact with the compound, including gloves, weigh paper, and contaminated wipes, must be disposed of as hazardous chemical waste.[4][7]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4][7]
Disposal Plan
Due to the persistent and potentially bio-accumulative nature of brominated organic compounds, proper disposal is critical.[9]
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., gloves, wipes, weigh boats), should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[3][7]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. pppmag.com [pppmag.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
